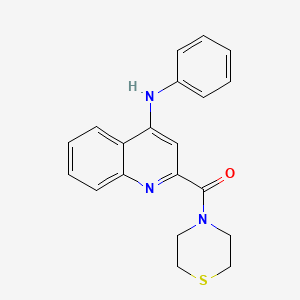

(4-(Phenylamino)quinolin-2-yl)(thiomorpholino)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production . A variety of quinolin-2-one derivatives were synthesized under mild conditions .Molecular Structure Analysis

The structural optimization and the interpretation of theoretical vibrational spectra is made by the density functional theory calculation . The equilibrium geometry, various bonding features, and harmonic vibrational wave numbers of the titled compound are investigated using the density functional theory calculation .Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry .Applications De Recherche Scientifique

Antibacterial Activity

PTM has demonstrated promising antibacterial properties. Researchers have investigated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound’s mechanism of action involves disrupting bacterial cell membranes or inhibiting essential enzymes. Further studies are needed to optimize its antibacterial potential and explore its mode of action .

Anticancer Potential

PTM shows potential as an anticancer agent. It has been evaluated for its cytotoxic effects on cancer cell lines, particularly in solid tumors. Researchers believe that PTM interferes with cancer cell proliferation, induces apoptosis, and disrupts tumor growth. Investigating its selectivity and safety profile is crucial for future clinical applications .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, including autoimmune disorders. PTM has been studied for its anti-inflammatory effects. It may modulate inflammatory pathways, such as NF-κB, COX-2, and cytokines. Understanding its molecular targets and optimizing its bioavailability could lead to novel anti-inflammatory therapies .

Neuroprotective Effects

Given its structural resemblance to known neuroprotective compounds, PTM has been explored for its potential in neurodegenerative diseases. It may enhance neuronal survival, reduce oxidative stress, and inhibit neuroinflammation. Researchers are investigating its efficacy in models of Alzheimer’s, Parkinson’s, and other neurodegenerative conditions .

DNA Binding and Interaction

PTM’s interaction with DNA has attracted interest. It may bind to specific DNA sequences, affecting gene expression or inhibiting replication. Understanding its binding affinity, selectivity, and potential as a DNA-targeted therapeutic agent is an ongoing area of research .

Synthetic Applications

Beyond its biological activities, PTM serves as a versatile synthetic intermediate. Chemists use it to construct more complex molecules through various reactions, such as cyclizations, cross-couplings, and functional group transformations. Its unique quinoline-thiomorpholine scaffold allows for diverse modifications .

Mécanisme D'action

Orientations Futures

Due to the sudden spread of contagious diseases, nowadays it is an urge to scientists to design and find out new drug molecules, which in all likelihood offers some of the finest hopes for success in the future era . Heterocyclic chemistry constitutes the essential and fundamental part of organic chemistry that has significantly impacted medicinal and biochemistry .

Propriétés

IUPAC Name |

(4-anilinoquinolin-2-yl)-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c24-20(23-10-12-25-13-11-23)19-14-18(21-15-6-2-1-3-7-15)16-8-4-5-9-17(16)22-19/h1-9,14H,10-13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRZVOATOAZQSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Phenylamino)quinolin-2-yl)(thiomorpholino)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chloroacetyl)amino]-N,3,3-trimethylbutanamide](/img/structure/B2721758.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2721760.png)

![N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2721763.png)

![N-isobutyl-4-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2721765.png)

![N-(3,4-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2721772.png)

![3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid](/img/structure/B2721774.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2721775.png)

![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/no-structure.png)

![1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2721781.png)